1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene
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Overview
Description
1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene is an organic compound characterized by the presence of ethylsulfonyl, fluoro, and dinitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve large-scale nitration and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate
Scientific Research Applications
1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-5-fluoro-2,4-dinitrobenzene: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
1-(Ethylsulfonyl)-2,4-dinitrobenzene: Lacks the fluoro group, which may affect its reactivity and applications.
1-(Ethylsulfonyl)-5-chloro-2,4-dinitrobenzene: Contains a chloro group instead of fluoro, leading to different chemical properties and reactivity . The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H7FN2O6S |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
1-ethylsulfonyl-5-fluoro-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H7FN2O6S/c1-2-18(16,17)8-3-5(9)6(10(12)13)4-7(8)11(14)15/h3-4H,2H2,1H3 |
InChI Key |
YVQUYHQESXZPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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